1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including nitration, trifluoromethoxylation, and chlorination. One common synthetic route involves the following steps:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-nitro-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7ClF3NO4 |
---|---|
Molecular Weight |
297.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO4/c1-5(16)8(11)6-3-2-4-7(15(17)18)9(6)19-10(12,13)14/h2-4,8H,1H3 |
InChI Key |
SWWWLRLOAPXTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])OC(F)(F)F)Cl |
Origin of Product |
United States |
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